Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclopropane, characterized by the presence of butyl and carboxylate groups attached to a tetramethyl-substituted cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Reduction: Formation of butyl 2,2,3,3-tetramethylcyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A closely related compound with similar structural features but lacking the butyl ester group.
Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Another ester derivative with a methyl group instead of a butyl group.
Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Similar to the butyl ester but with an ethyl group.
Uniqueness
Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
145277-41-4 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-6-7-8-14-10(13)9-11(2,3)12(9,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
JKACFGQSIVMVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.